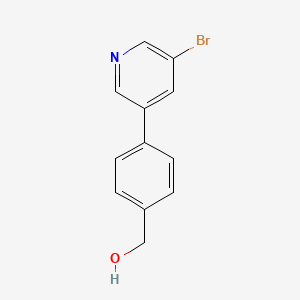

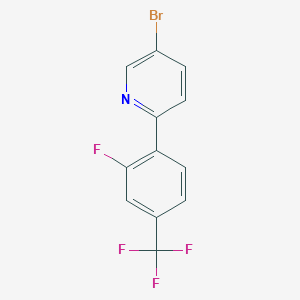

(4-(5-Bromopyridin-3-yl)phenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-(5-Bromopyridin-3-yl)phenyl)methanol” is a chemical compound with the CAS Number: 1171896-44-8 . It has a molecular weight of 264.12 and its IUPAC name is (4- (5-bromopyridin-3-yl)phenyl)methanol . The compound is stored at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.12 . It is stored at a temperature of 2-8°C .科学的研究の応用

Chemical Synthesis and Photolysis Studies

Bales et al. (2001) explored the photolysis of alkyl radicals containing different beta-leaving groups, leading to the formation of olefin cation radicals, which contributes to understanding the chemical behavior and potential applications of bromopyridine derivatives in photochemical reactions (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

Coordination Chemistry

Krebs, Ceglarska, and Näther (2021) synthesized various nickel(II) thiocyanate coordination compounds with 3-bromopyridine, demonstrating the role of bromopyridine derivatives in forming polymorphic and isomeric structures, which can be significant for materials science and coordination chemistry (Krebs, Ceglarska, & Näther, 2021).

Asymmetric Synthesis

Durán-Galván and Connell (2010) reported on the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, indicating the use of bromopyridine derivatives in facilitating asymmetric chemical reactions, which could be beneficial for developing chiral molecules (Durán-Galván & Connell, 2010).

Optical Properties

Zhou (2014) synthesized a compound through a substitution reaction involving a bromophenyl derivative, exploring its optical properties which can be useful in the development of materials with specific light absorption and emission characteristics (Zhou, 2014).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds have been investigated for their inhibitory potential against α-glucosidase , an enzyme crucial in the treatment of type II diabetes mellitus .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function .

Biochemical Pathways

If it indeed acts as an α-glucosidase inhibitor like its similar compounds , it would affect the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose.

Result of Action

If it acts as an α-glucosidase inhibitor, it would result in a slower release of glucose into the bloodstream, potentially beneficial for the management of type ii diabetes mellitus .

特性

IUPAC Name |

[4-(5-bromopyridin-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZDAEFCCNUMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)